molecular formula C15H13BrClNO3 B6129727 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide

Cat. No. B6129727
M. Wt: 370.62 g/mol
InChI Key: BJVKYYMYGFGOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide, also known as BML-284, is a chemical compound that is widely used in scientific research. This compound belongs to the class of benzamides and has been studied extensively for its potential therapeutic applications. In

Mechanism of Action

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide works by inhibiting the activity of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is involved in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting PPARγ, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can reduce inflammation, promote insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can also improve insulin sensitivity and glucose metabolism by promoting the expression of genes involved in glucose uptake and utilization. In addition, 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of PPARγ in various biological processes. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is also commercially available and can be easily obtained for research purposes. However, there are some limitations to the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. In addition, the effects of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide. One area of research is the development of more selective PPARγ inhibitors that can avoid off-target effects. Another direction is the investigation of the potential therapeutic applications of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in various diseases, including cancer, diabetes, and inflammatory disorders. Furthermore, the use of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has the potential to contribute to our understanding of PPARγ biology and the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methoxybenzoic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product. This synthesis method has been optimized for high yield and purity and is widely used in the production of 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide for scientific research.

Scientific Research Applications

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide has been used in various in vitro and in vivo studies to investigate its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

3-bromo-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(7-11(13)16)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVKYYMYGFGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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